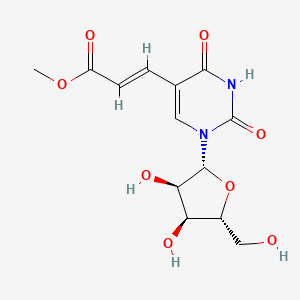

(E)-5-(2-CARBOMETHOXYVINYL)URIDINE

Description

Contextualization of Uridine (B1682114) Analogs in Nucleoside Science

Uridine analogs are a cornerstone of nucleoside science, a field that investigates the chemical and biological properties of the fundamental components of nucleic acids. These analogs are synthetic derivatives of uridine, a pyrimidine (B1678525) nucleoside that is a key building block of ribonucleic acid (RNA). By modifying the structure of the natural nucleoside, scientists can create compounds with altered biological activities. mdpi.comresearchgate.net

The therapeutic potential of nucleoside analogs is vast, with applications primarily in the treatment of viral infections and cancer. mdpi.comnih.gov These compounds often function by mimicking natural nucleosides and becoming incorporated into viral or cellular DNA or RNA. This incorporation can lead to the termination of the growing nucleic acid chain or introduce mutations, thereby inhibiting viral replication or the proliferation of cancer cells. nih.gov The structural diversity of uridine analogs allows for the fine-tuning of their biological effects, making them a versatile tool in drug discovery and chemical biology. nih.gov

Historical Development and Significance of 5-Substituted Uridine Derivatives

The strategic modification of the uridine scaffold has a rich history, with a particular focus on the 5-position of the uracil (B121893) base. This position is a prime target for chemical modification because it can be altered without disrupting the hydrogen bonding essential for base pairing in nucleic acids. Early research into 5-substituted uridine derivatives led to the discovery of potent antiviral and anticancer agents.

A significant breakthrough in this area was the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a highly effective inhibitor of herpes simplex virus type 1 (HSV-1). The development of BVDU and other 5-substituted analogs demonstrated that the introduction of a substituent at the 5-position could dramatically enhance the therapeutic properties of the parent nucleoside. nih.gov This success spurred further research into a wide array of 5-substituted derivatives, including those with vinyl groups, halogens, and other functional moieties. nih.govnih.gov

Rationale for Research into the (E)-5-(2-CARBOMETHOXYVINYL) Moiety in Nucleoside Analog Design

The specific choice of the (E)-5-(2-carbomethoxyvinyl) group as a substituent on the uridine ring is based on sound chemical and biological reasoning. The vinyl group provides a rigid, planar extension to the uracil base, which can influence the compound's interaction with target enzymes. The "E" configuration refers to the stereochemistry of the double bond, which is a critical determinant of biological activity.

The carbomethoxy group (an ester) is an important functional group that can participate in hydrogen bonding and other interactions within the active site of an enzyme. Furthermore, this group can be chemically modified, serving as a handle for the synthesis of other derivatives. For instance, (E)-5-(2-CARBOMETHOXYVINYL)URIDINE has been used as a key intermediate in the synthesis of other biologically active nucleosides, such as (E)-5-(2-bromovinyl)uridine (BVRU) and (E)-5-(2-carboxyvinyl)uridine. nih.gov The potential for this moiety to enhance the biological activity of uridine, coupled with its synthetic versatility, provides a strong rationale for its inclusion in nucleoside analog design. nih.gov

Overview of Research Trajectories and Academic Objectives for the Compound

Research into this compound has primarily followed two main trajectories: its use as a synthetic intermediate and the investigation of its own intrinsic biological activity. As an intermediate, it has proven valuable for creating a library of related uridine analogs, allowing for the systematic exploration of structure-activity relationships. nih.gov

The primary academic objective for this compound and its derivatives has been the discovery of novel therapeutic agents, particularly antivirals. nih.gov Research has focused on its potential to inhibit the replication of various viruses by targeting viral enzymes essential for nucleic acid synthesis. While it is often a precursor to more potent compounds, the study of this compound itself provides valuable insights into the structural requirements for antiviral activity among 5-substituted uridine analogs. nih.govnih.gov

A Comprehensive Review of the Synthetic Methodologies for this compound

The functionalization of nucleosides is a cornerstone of medicinal chemistry and chemical biology, enabling the development of antiviral agents, anticancer drugs, and molecular probes. Among these modified nucleosides, this compound has garnered attention as a key intermediate in the synthesis of various biologically active compounds. This article provides a focused overview of the synthetic strategies employed to produce this specific uridine derivative, detailing methods for C-5 functionalization, side-chain synthesis, and total synthesis approaches.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O8/c1-22-8(17)3-2-6-4-15(13(21)14-11(6)20)12-10(19)9(18)7(5-16)23-12/h2-4,7,9-10,12,16,18-19H,5H2,1H3,(H,14,20,21)/b3-2+/t7-,9-,10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIQDGXXLZVOGZ-XTYSKQHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Molecular Mechanisms of Action

Intracellular Metabolism and Anabolism Pathways

For (E)-5-(2-Carbomethoxyvinyl)uridine to exert its biological effects, it must first be transported into the cell and then converted into its pharmacologically active form. This process involves several key steps.

The entry of uridine (B1682114) and its analogs, including presumably this compound, into mammalian cells is primarily mediated by a family of specialized membrane proteins known as nucleoside transporters. nih.govnih.gov These transporters are crucial as the phosphorylated forms of nucleosides are generally unable to cross cell membranes. The main transporters for uridine are the human equilibrative nucleoside transporters (hENTs). nih.gov

Cellular uptake can also occur through endocytotic processes like pinocytosis and phagocytosis, which involve the engulfment of extracellular substances. beilstein-journals.org The specific mechanism can be cell-type dependent. beilstein-journals.org For some nucleoside analogs, such as the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), uptake is efficient enough to allow for its use in tracking DNA replication in cell cultures. nih.gov While direct studies on this compound are limited, its structural similarity to uridine suggests it likely utilizes these established transporter-mediated pathways for cellular entry. nih.gov

Table 1: Key Mechanisms in Cellular Uptake

| Mechanism | Description | Relevance to Uridine Analogs |

|---|---|---|

| Equilibrative Nucleoside Transport (ENT) | Facilitated diffusion of nucleosides across the cell membrane, driven by the concentration gradient. Mediated by hENT proteins. | Primary route for uridine and its analogs to enter cells. nih.gov |

| Endocytosis | The cell membrane engulfs substances to form a vesicle. Includes pinocytosis and phagocytosis. | A potential, though less specific, mechanism for the uptake of nucleoside analogs. beilstein-journals.org |

The central tenet of the mechanism of action for most nucleoside analogs is their intracellular conversion to the corresponding 5'-triphosphate form. nih.govnih.gov This multi-step phosphorylation cascade is catalyzed by a series of cellular kinases and is essential for the analog to become an active inhibitor of polymerases.

The anabolic pathway for this compound is presumed to follow the known pathway for uridine:

Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate. This reaction is catalyzed by uridine-cytidine kinases (UCK), specifically UCK1 and UCK2. nih.govresearchgate.net These enzymes have been shown to phosphorylate various 5-substituted uridine analogs, such as 5-fluorouridine (B13573) and 5-bromouridine (B41414). nih.gov

Diphosphorylation: The newly formed monophosphate is then a substrate for nucleoside monophosphate kinases (NMPKs), such as UMP-CMP kinase, which catalyze its conversion to the 5'-diphosphate. pharmgkb.orgnih.gov

Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinases (NDPKs) complete the activation process by adding the third phosphate (B84403) group, yielding the active this compound-5'-triphosphate. nih.govnih.gov

This active triphosphate is a structural mimic of the natural uridine-5'-triphosphate (UTP) and can subsequently compete with it for binding to the active sites of nucleic acid polymerases. nih.govwikipedia.org Problems with any of these phosphorylation steps, often due to poor recognition by cellular kinases, can lead to low concentrations of the active triphosphate form and thus reduced antiviral or cytotoxic activity. mdpi.com

Table 2: Anabolic Phosphorylation Pathway

| Step | Reactant | Enzyme | Product |

|---|---|---|---|

| 1 | This compound | Uridine-Cytidine Kinase (UCK1/UCK2) nih.govresearchgate.net | This compound-5'-monophosphate |

| 2 | This compound-5'-monophosphate | UMP-CMP Kinase pharmgkb.orgnih.gov | This compound-5'-diphosphate |

| 3 | This compound-5'-diphosphate | Nucleoside Diphosphate Kinase (NDPK) nih.govnih.gov | This compound-5'-triphosphate |

The intracellular concentration and lifespan of this compound are regulated not only by its anabolic activation but also by catabolic (degradation) pathways. The primary degradation route for uridine and related pyrimidine (B1678525) nucleosides involves the cleavage of the glycosidic bond and subsequent breakdown of the uracil (B121893) base. numberanalytics.com

Key enzymes in pyrimidine degradation include:

Uridine Phosphorylase: This enzyme cleaves uridine into uracil and ribose-1-phosphate. numberanalytics.com 5-substituted uracil analogs can act as inhibitors of this enzyme. sigmaaldrich.com

Dihydropyrimidine Dehydrogenase (DPD): This enzyme initiates the catabolism of the uracil ring. numberanalytics.com

A notable degradation pathway in some organisms like E. coli is the Rut pathway, which cleaves the uracil ring to yield ureidoacrylate. asm.org While the specific metabolites of this compound have not been detailed in available research, it is plausible that it undergoes similar degradation. The uracil moiety would likely be cleaved and broken down, while the modified side chain could potentially be released or further metabolized. The stability of the carbomethoxyvinyl group to cellular enzymes would be a key factor in determining the full metabolic profile.

Interaction with Nucleic Acid Synthesis Machinery

Once converted to its active triphosphate form, this compound-5'-triphosphate can interfere with the synthesis of DNA and RNA.

The primary mechanism of antiviral activity for many nucleoside analogs is the inhibition of viral polymerases. nih.govnih.gov The triphosphate form of the analog acts as a competitive inhibitor and a substrate mimic of the natural nucleoside triphosphate (in this case, UTP). drugbank.com

RNA-dependent RNA Polymerase (RdRp) Inhibition: As an analog of uridine, this compound is a potential inhibitor of viral RdRps, which are essential for the replication of many RNA viruses. google.com The analog triphosphate can be incorporated into the growing viral RNA chain. nih.gov Depending on the specific modification, this incorporation can lead to:

Chain Termination: The presence of the modified nucleoside can prevent the addition of the next nucleotide, halting viral RNA synthesis. researchgate.net This can be immediate or delayed.

Lethal Mutagenesis: The incorporated analog may cause mispairing in subsequent rounds of replication, leading to an accumulation of mutations that results in a non-viable viral genome. nih.govnih.gov For example, the analog ribavirin (B1680618) can pair with either cytidine (B196190) or uridine. nih.gov

DNA Polymerase Inhibition: While uridine analogs primarily target RNA synthesis, some can also inhibit DNA polymerases. The triphosphate form can compete with natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into DNA. This is particularly relevant for viruses with DNA genomes or those that utilize a reverse transcriptase. The incorporation of a ribonucleoside analog into a DNA strand would likely act as a potent chain terminator.

While the ideal antiviral nucleoside analog selectively inhibits viral polymerases, some level of interaction with host cell polymerases is common and can be a source of toxicity. wikipedia.org The triphosphate of this compound could potentially act as an inhibitor of host DNA-dependent RNA polymerases (Pol I, Pol II, Pol III), which are responsible for transcribing cellular genes.

Incorporation into Nascent RNA/DNA and Subsequent Effects

This compound, as a uridine analog, is anticipated to be recognized by cellular machinery and incorporated into newly synthesized nucleic acids. This process is a common mechanism for nucleoside analogs, which can then exert various biological effects. The incorporation of such modified nucleosides is often initiated by the nucleotide salvage pathway, where they are phosphorylated to their active triphosphate forms.

While direct studies on the incorporation of this compound are not extensively documented, the behavior of similar C5-modified uridine analogs provides a strong basis for its mechanism. For instance, 5-ethynyluridine (B57126) (EU) is readily taken up by cells and incorporated into nascent RNA, serving as a replacement for its natural counterpart, uridine. jenabioscience.com This allows for the labeling and tracking of newly synthesized RNA. jenabioscience.comnih.gov Similarly, 5-bromouridine (BrU) is another well-known example of a C5-modified uridine that is incorporated into RNA. nih.gov

The deoxyribose counterpart of the primary compound, (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, is suggested to act as an antiviral agent. Its protected form, E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine, is described as a nucleoside analog that, after intracellular phosphorylation to its triphosphate form, inhibits viral DNA synthesis. cymitquimica.com This strongly implies that the deoxy-analogue is incorporated into the viral DNA of pathogens like herpes simplex virus (HSV). cymitquimica.com Given this, it is plausible that this compound could be incorporated into RNA, while its deoxyribose form is integrated into DNA.

Chain Termination Mechanisms

The incorporation of a modified nucleotide into a growing nucleic acid chain can lead to the cessation of elongation, a process known as chain termination. This is a primary mechanism of action for many antiviral and anticancer nucleoside analogs. For a chain terminator to be effective, its triphosphate form must be recognized by a DNA or RNA polymerase as a substrate and incorporated into the polynucleotide chain. The absence of a 3'-hydroxyl group, or a modification that prevents the formation of a phosphodiester bond with the next incoming nucleotide, results in the termination of the chain.

Drawing parallels from other nucleoside analogs, such as the anti-HIV agent carbovir, the 5'-triphosphate derivative is a potent inhibitor of reverse transcriptase. nih.gov Studies have shown that the incorporation of (-)-carbovir (B125634) 5'-monophosphate into a newly synthesized DNA strand leads to the termination of transcription. nih.gov This termination is a result of the modified sugar moiety that lacks the necessary 3'-OH group for further chain elongation.

In the context of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, its proposed antiviral activity against HSV suggests a similar mechanism. cymitquimica.com After being converted to its triphosphate form within the cell, it likely acts as a substrate for the viral DNA polymerase. Upon its incorporation into the growing viral DNA chain, the bulky and structurally distinct carbomethoxyvinyl group at the C5 position could sterically hinder the polymerase from adding the next nucleotide, or it could subtly alter the conformation of the 3'-end, effectively terminating DNA synthesis and viral replication. cymitquimica.com

Alteration of Nucleic Acid Structure and Function

The crystal structures of closely related C5-substituted uridines, such as 5-carbamoylmethyluridine (B1230082) and 5-carboxymethyluridine (B57136), provide insight into the potential structural impact of the carbomethoxyvinyl group. nih.gov These studies reveal that the substituent at the C5 position can affect the conformation of the ribose sugar and the orientation of the base relative to the sugar (the glycosidic torsion angle, χ). nih.gov For instance, 5-carboxymethyluridine adopts a C2'-endo sugar pucker, while 5-carbamoylmethyluridine has a C3'-endo conformation. nih.gov The orientation of the side chain relative to the uracil ring also differs between these two molecules. nih.gov

These seemingly minor conformational changes can have significant functional consequences. For example, the incorporation of 5-carbamoylmethyluridine into the anticodon of a tRNA molecule is predicted to restrict the "wobble" pairing by forming a hydrogen bond with a nearby ribose, thereby affecting the decoding of mRNA. nih.gov In bacteria, derivatives of 5-hydroxyuridine, including 5-carboxymethoxyuridine and its methyl ester, 5-methoxycarbonylmethoxyuridine, are found at the wobble position of certain tRNAs. nih.gov The enzyme CmoM specifically methylates 5-carboxymethoxyuridine in the context of the tRNA anticodon loop. nih.gov The structure of CmoM in complex with tRNA reveals that the enzyme recognizes both the modified uridine and the surrounding tRNA structure, with the carboxymethoxy group playing a critical role in the interaction. nih.gov This highlights the importance of the C5 substituent in specific molecular recognition events.

Given these findings, the incorporation of this compound into RNA, particularly tRNA, would likely introduce a bulky and electronically different group at the wobble position, thereby altering codon recognition and modulating protein translation.

| Compound | Sugar Pucker | Glycosidic Torsion Angle (χ) | Side Chain Orientation | Reference |

|---|---|---|---|---|

| 5-Carbamoylmethyluridine | C3'-endo | +5.2° (anti) | Skewed, on the same side of the uracil plane as the ribose ring | nih.gov |

| 5-Carboxymethyluridine | C2'-endo | +49.4° (anti) | Skewed, on the opposite side of the uracil plane from the ribose ring | nih.gov |

Modulation of Enzymatic Pathways Beyond Nucleic Acid Synthesis

For this compound to be incorporated into nucleic acids, it must first be anabolized to its 5'-triphosphate form. This metabolic activation is typically carried out by the enzymes of the pyrimidine salvage pathway. The key enzymes in this pathway are uridine-cytidine kinases, which catalyze the initial phosphorylation to the 5'-monophosphate, and downstream kinases that perform the subsequent phosphorylations. Therefore, this compound is expected to be a substrate for and a modulator of these enzymatic pathways.

The de novo synthesis of pyrimidine nucleotides is another critical pathway, culminating in the production of uridine monophosphate (UMP). nih.gov While nucleoside analogs primarily enter the salvage pathway, there can be crosstalk and regulatory feedback between the de novo and salvage pathways.

The therapeutic efficacy of some chemotherapy agents, like 5-fluorouracil, is dependent on the activity of these pyrimidine metabolism enzymes. nih.gov Uridine triacetate, a prodrug of uridine, is used to replenish cellular uridine levels and mitigate the toxicity of chemotherapy by competing with the toxic metabolites for incorporation into RNA. patsnap.com This illustrates how modulating the levels of uridine and its analogs can have significant therapeutic implications. Thus, this compound could potentially influence these pathways, although specific studies are required to confirm this.

Other Proposed Molecular Targets and Mechanistic Hypotheses

Beyond its direct incorporation into nucleic acids, this compound and its metabolites may have other molecular targets. The structural similarity to uridine suggests that it could interact with a variety of proteins that bind uridine or its nucleotides.

One potential application, drawing from analogs like 5-ethynyluridine, is in the metabolic labeling of RNA for research purposes. jenabioscience.comnih.gov The vinyl group could potentially be a target for bioorthogonal chemical reactions, allowing for the visualization and isolation of newly synthesized RNA, although this specific application has not been reported.

The antiviral activity proposed for its deoxy-analogue is a key mechanistic hypothesis. cymitquimica.com It is likely that the triphosphate of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is a selective inhibitor of viral DNA polymerases over host cell polymerases, a common feature of successful antiviral nucleoside analogs.

Furthermore, post-transcriptional modifications of tRNA are critical for proper protein synthesis, and enzymes that catalyze these modifications are potential targets. nih.gov As discussed, enzymes like CmoM recognize specific C5-modified uridines in tRNA. nih.gov It is conceivable that this compound, once incorporated into tRNA, could either be a substrate for or an inhibitor of such modification enzymes, leading to downstream effects on translation.

Structure Activity Relationships Sar and Structural Analogs of E 5 2 Carbomethoxyvinyl Uridine

Influence of the (E)-5-(2-CARBOMETHOXYVINYL) Moiety on Biological Activity and Specificityacs.orgnih.gov

The substituent at the C-5 position of the uracil (B121893) ring is a critical determinant of the biological properties of uridine (B1682114) analogs. The (E)-5-(2-carbomethoxyvinyl) group, in particular, has been a focus of research due to its influence on the molecule's ability to interact with various enzymes.

The length and substitution pattern of the vinyl chain at the C-5 position of uridine are critical for biological activity. Studies on related 5-substituted uracil nucleosides have demonstrated that both the nature of the substituent and the length of the linker are key determinants of antiviral and anticancer potency.

For instance, in the well-studied antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), the presence of the vinyl group is crucial. Shortening or lengthening the two-carbon vinyl chain generally leads to a decrease in activity, indicating an optimal spatial requirement for the substituent.

Furthermore, the nature of the group attached to the vinyl moiety has a profound effect. Halogen substitutions, such as bromine in BVDU, have been shown to enhance antiviral activity. nih.gov Research on other analogs has explored a variety of substituents, including alkyl, aryl, and other functional groups, to probe the electronic and steric requirements of the target enzyme's active site. These studies help in designing more potent and selective inhibitors.

Research into related nucleoside analogs has shown that modifying the ester moiety can have significant biochemical consequences. For example, converting the methyl ester to other alkyl esters (e.g., ethyl, propyl) or to more complex groups can modulate the compound's interaction with target enzymes or its susceptibility to esterase-mediated hydrolysis. This can be a strategy to develop prodrugs that release the active form of the compound within the target cells. The choice of the ester group can therefore be a critical factor in optimizing the therapeutic potential of these nucleoside derivatives.

Modifications to the Uridine Nucleobaseacs.orgnih.govmdpi.com

Modifications at the N-3, O-4, and C-6 positions of the uracil ring can significantly impact the biological activity of uridine derivatives.

N-3 Position: The N-3 proton is involved in Watson-Crick base pairing. Substitution at this position can disrupt this interaction and alter the molecule's recognition by nucleic acid polymerases and other enzymes. Alkylation or acylation at the N-3 position often leads to a loss of biological activity, highlighting the importance of the hydrogen bond donor capability of this position.

O-4 Position: The O-4 keto group is another key site for hydrogen bonding. Replacing it with a thio group to form 4-thiouridine (B1664626) can alter the electronic properties of the uracil ring and its interaction with target enzymes. nih.gov In some cases, this modification has been shown to enhance the potency of nucleoside analogs. nih.gov

C-6 Position: The C-6 position is adjacent to the C-5 substituent, and modifications at this site can influence the orientation of the C-5 side chain. Introducing a substituent at C-6 can create steric hindrance, which may either enhance or diminish biological activity depending on the specific target enzyme.

These modifications provide valuable SAR data, guiding the design of more potent and selective nucleoside analogs.

Modifying the pyrimidine (B1678525) ring itself or introducing different halogens at the 5-position can lead to compounds with distinct biological properties.

6-Azauridine: Replacing the C-6 carbon of the uracil ring with a nitrogen atom results in 6-azauridine. nih.gov This alteration significantly changes the electronic distribution and geometry of the nucleobase. nih.gov 6-Azauridine acts as an antimetabolite, interfering with pyrimidine biosynthesis. nih.govnih.gov Its triacetate form, azaribine, was developed as a drug for psoriasis. wikipedia.org

5-Fluorouridine (B13573): The introduction of a fluorine atom at the C-5 position creates 5-fluorouridine. 5-Fluorouracil and its nucleoside analogs are widely used in cancer chemotherapy. acs.orgresearchgate.net The high electronegativity of fluorine can alter the acidity of the N-3 proton and the electronic properties of the ring, leading to potent inhibition of thymidylate synthase.

5-Bromouridine (B41414): Similar to 5-fluorouridine, 5-bromouridine is another halogenated analog. The larger size of the bromine atom compared to fluorine can lead to different interactions with target enzymes. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a well-known antiviral agent, demonstrating the therapeutic potential of 5-bromo-substituted vinyluridine derivatives. nih.gov

The table below summarizes the effects of some of these modifications.

Interactive Data Table: Biological Effects of Uridine Nucleobase Modifications

| Modification | Compound Class | Notable Biological Activity |

| 6-Aza | 6-Azauridine | Antimetabolite, antiviral sigmaaldrich.comnih.govnih.gov |

| 5-Fluoro | 5-Fluorouridine | Anticancer acs.orgnih.gov |

| 5-Bromo | 5-Bromouridine | Antiviral nih.gov |

| 4-Thio | 4-Thiouridine | Can enhance potency of some nucleoside analogs nih.gov |

Ribose Moiety Modifications and Conformational Analysis

Modifications at the 2' and 3' positions of the ribose ring are a common strategy to alter the properties of nucleoside analogs. The presence or absence of the 2'-hydroxyl group is a primary distinguishing feature between RNA and DNA, and this small change has significant biological consequences. glenresearch.com

The substitution of the 2'-hydroxyl group with other functionalities, such as in 2'-deoxy or 2'-O-methyl analogs, can impact the molecule's stability, membrane permeability, and interaction with viral or cellular enzymes. For instance, 2'-O-methyl modifications are known to increase nuclease resistance and the thermal stability of duplexes. glenresearch.comnih.gov While specific data on 2'- and 3'-substituted analogs of (E)-5-(2-carbomethoxyvinyl)uridine is not extensively detailed in the provided results, the general principles of such modifications are well-established. For example, the synthesis of 2'-deoxy-5-vinyluridine has been described, and its biological activity was evaluated, though it showed neither significant toxicity nor anti-leukemic or anti-parasitic activity in the tested models. nih.gov In contrast, 2'-deoxy-5-vinylcytidine demonstrated activity against herpes viruses. nih.gov

The introduction of a 2'-O-methyl group generally leads to an A-form helical structure, similar to RNA, due to the steric hindrance of the substituent. glenresearch.com This can influence the binding affinity to target enzymes. The table below summarizes the general effects of common 2' and 3' substitutions on nucleoside properties.

Table 1: General Effects of 2' and 3' Ribose Modifications

| Modification | Effect on Sugar Pucker | Nuclease Resistance | Duplex Stability |

|---|---|---|---|

| 2'-deoxy | Favors C2'-endo (B-form DNA) glenresearch.com | Generally lower | Varies |

| 2'-hydroxyl (ribo) | Favors C3'-endo (A-form RNA) glenresearch.com | Susceptible to cleavage | Varies |

| 2'-O-methyl | Favors C3'-endo (A-form RNA) glenresearch.com | Increased glenresearch.com | Increased glenresearch.com |

| 2'-fluoro | Influences pucker based on electronegativity, often C3'-endo glenresearch.com | Increased | Increased glenresearch.com |

The glycosidic bond, which connects the ribose sugar to the uracil base, is another critical determinant of a nucleoside's structure and function. The orientation around this bond (syn vs. anti) and its stability are crucial for proper base pairing and interaction with enzymes. While specific studies on altering the glycosidic linkage of this compound were not found, research on other pyrimidine ribonucleosides has shown that this bond can be cleaved under certain conditions, such as through the action of free radicals generated by the bisulfite-oxygen system. nih.gov This highlights the potential for the glycosidic bond to be a target for chemical modification or degradation.

Furthermore, the creation of C-nucleosides, where the base is attached to the ribose via a C-C bond instead of a C-N bond, represents a significant alteration to the glycosidic linkage. The synthesis of C-(2'-deoxyribonucleosides) like 2'-deoxypseudouridine (B1588945) has been achieved from 2-deoxy-D-ribose. rsc.org These analogs can exhibit altered metabolic stability and different biological activities due to the more stable C-C bond.

Comparative Analysis with Other Nucleoside Analogs (e.g., 5-Bromovinyluridine, 5-Ethynyluridine)

To understand the unique properties of this compound, it is useful to compare it with other 5-substituted uridine analogs that have been extensively studied.

5-Bromovinyluridine (BVU): (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Its mechanism of action involves phosphorylation by viral thymidine (B127349) kinase. The vinyl group at the 5-position is a key structural feature, similar to this compound.

5-Ethynyluridine (B57126) (EU): 5-Ethynyluridine is a uridine analog with an ethynyl (B1212043) group at the 5-position. nih.govjenabioscience.comlumiprobe.com It is readily incorporated into nascent RNA and is used as a tool to measure de novo RNA synthesis. jenabioscience.comlumiprobe.com The 2'-deoxy version, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is a thymidine analog incorporated into DNA during replication and is widely used to assay DNA synthesis. wikipedia.orgbiosynth.com Unlike this compound, the ethynyl group is smaller and more rigid. A comparative study showed that mRNA modified with 5-ethynyluridine exhibited lower expression levels but similar stability and low immunogenicity compared to pseudouridine (B1679824) and N1-methylpseudouridine. nih.gov The carbocyclic analogue of 5-ethynyl-2'-deoxyuridine has shown modest activity against herpes simplex viruses. nih.gov

The table below provides a comparative overview of these analogs.

Table 2: Comparison of 5-Substituted Uridine Analogs

| Compound | 5-Position Substituent | Key Biological Application/Activity |

|---|---|---|

| This compound | -(CH=CH)COOCH₃ | Antiviral, Antitumor (specific activities to be detailed in other sections) |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | -(CH=CH)Br | Potent anti-HSV-1 and anti-VZV agent |

| 5-Ethynyluridine (EU) | -C≡CH | RNA labeling and synthesis monitoring jenabioscience.comlumiprobe.com |

| 5-Ethynyl-2'-deoxyuridine (EdU) | -C≡CH | DNA labeling and synthesis monitoring wikipedia.orgbiosynth.com |

Structure-Based Research Design Principles for Novel Analogs

The design of novel and more effective nucleoside analogs is increasingly guided by structure-based principles. This approach relies on understanding the three-dimensional structure of the target enzyme and how a ligand binds to its active site. nih.govresearchgate.net

Key principles in the structure-based design of nucleoside analogs include:

Target-Enzyme Crystal Structures: Obtaining high-resolution crystal structures of the target enzyme, often in complex with an inhibitor, provides a blueprint for designing new molecules with improved binding affinity and selectivity. nih.gov

Molecular Modeling and Docking: Computational techniques such as molecular docking can predict the binding mode and affinity of novel analogs to the target protein, allowing for the rapid screening of virtual libraries of compounds before their synthesis. nih.govnih.gov

Bioisosteric Replacement: This involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties (a bioisostere) to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule and evaluating the effect on biological activity helps to build a comprehensive SAR model. This model can then guide the design of more potent analogs. nih.govnih.gov For example, modifying substituents on a benzamide (B126) ring of a lead compound helped in optimizing inhibitors for the SARS-CoV papain-like protease. nih.gov

By applying these principles, researchers can rationally design novel analogs of this compound with potentially enhanced therapeutic properties.

Pre Clinical Biological Evaluation and Investigative Models

In Vitro Cellular Assays for Investigating Biological Activity

In vitro studies are fundamental in elucidating the potential therapeutic effects and mechanisms of action of a novel compound. For (E)-5-(2-Carbomethoxyvinyl)uridine, the available information is largely concentrated on its role as a synthetic precursor to more extensively studied antiviral compounds.

The primary antiviral interest in this compound stems from its use as an intermediate in the synthesis of (E)-5-(2-bromovinyl)uridine (BVRU), a compound that has demonstrated notable activity against Herpes Simplex Virus type 1 (HSV-1). While this synthetic relationship suggests a potential antiviral profile, direct and comprehensive studies on the antiviral spectrum of this compound itself are not extensively detailed in peer-reviewed literature.

Table 1: Antiviral Activity Data for this compound and Related Compounds

| Compound | Virus | Cell Line | Activity Metric (e.g., IC₅₀) | Source |

|---|---|---|---|---|

| This compound | HSV-1, HSV-2, VZV, EBV, HCV, HIV | Various | Data not available | - |

| (E)-5-(2-bromovinyl)uridine (BVRU) | HSV-1 | Various | Marked activity reported | nih.gov |

Note: IC₅₀ (50% inhibitory concentration) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

The mechanism of action for many antiviral nucleoside analogs involves the inhibition of viral polymerases or cellular kinases that are essential for viral replication. It is hypothesized that the triphosphate form of this compound's deoxyribose counterpart could be an inhibitor of viral DNA polymerase. However, direct enzymatic assays confirming the inhibition of specific viral polymerases or kinases by this compound or its phosphorylated metabolites have not been reported.

Cytotoxicity assays are crucial for determining the selectivity of a compound's biological activity. A favorable therapeutic candidate will exhibit high potency against the target (e.g., a virus) at concentrations that are non-toxic to the host cells. There is a lack of specific cytotoxicity data, such as the 50% cytotoxic concentration (CC₅₀), for this compound in relevant cell lines. This information is necessary to calculate a selectivity index (SI = CC₅₀/IC₅₀), which is a critical parameter in preclinical drug development.

Table 2: Cytotoxicity Data for this compound

| Compound | Cell Line | Cytotoxicity Metric (e.g., CC₅₀) | Source |

|---|

In Vivo Proof-of-Concept Studies in Relevant Research Models (excluding human clinical data)

In vivo studies in animal models are the next step in evaluating a compound's potential efficacy and its behavior in a whole organism.

While there are established animal models for studying the pathogenesis of various viral infections, there are no published in vivo studies that have specifically evaluated the efficacy of this compound in any of these models. Research has progressed with its derivatives, such as (E)-5-(2-bromovinyl)uracil (BVU), which has shown protective effects in mice against a lethal disseminated HSV-1 infection. nih.gov This suggests that the core structure has potential for in vivo activity, but direct evidence for this compound is currently absent from the scientific record.

Preclinical Biological Evaluation of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, no specific preclinical data regarding the biological evaluation, pharmacodynamic endpoints, biochemical markers, selectivity, or off-target biochemical interactions of the chemical compound this compound were found.

Extensive searches were conducted to locate research articles, patents, and other scholarly materials that would provide the necessary information to construct an article based on the provided outline. These searches included various permutations of the compound's name and explored databases for any studies mentioning its synthesis or biological activity.

The search results did yield information on structurally related compounds, such as other vinyluridine derivatives. For instance, studies on 2'-deoxy-5-vinyluridine have explored its stability and potential antiviral and anti-leukemic activities. nih.govnih.gov Similarly, research on (E)-5-(2-bromovinyl)-2'-deoxyuridine and its carbocyclic analogues has detailed their antiviral properties, particularly against herpes simplex virus, and has touched upon their selectivity, which is dependent on phosphorylation by viral thymidine (B127349) kinase. nih.govnih.gov

Furthermore, the broader class of 5-substituted uridine (B1682114) derivatives has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. nih.govmdpi.comwisdomlib.org These studies often involve detailed structure-activity relationship analyses to understand how different substitutions at the 5-position of the uridine ring influence biological activity. mdpi.com However, none of these studies specifically mention or provide data for the (E)-5-(2-carbomethoxyvinyl) moiety.

The absence of specific data for this compound prevents a detailed discussion of its preclinical profile as requested. The scientific community has explored a range of modifications to the uridine scaffold, leading to compounds with diverse biological activities. rsc.orgnih.gov Yet, it appears that this compound has either not been a focus of such research, or the findings have not been published in the accessible scientific domain.

Therefore, it is not possible to generate an article with the requested detailed sections on pharmacodynamic endpoints, biochemical markers, and selectivity for this compound due to the lack of available scientific evidence.

Computational and Theoretical Studies on E 5 2 Carbomethoxyvinyl Uridine

Molecular Docking Simulations with Target Proteins (e.g., Viral Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

Prediction of Binding Modes and Key Interactions

Molecular docking simulations for (E)-5-(2-carbomethoxyvinyl)uridine would be performed against various viral enzymes to predict its potential binding modes. These simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in studies of similar nucleoside analogs targeting viral polymerases or kinases, the uridine (B1682114) moiety typically forms hydrogen bonds with conserved residues in the active site, mimicking the natural substrate. The (E)-5-(2-carbomethoxyvinyl) group would be expected to occupy a specific sub-pocket within the active site, and its interactions would be crucial for binding affinity and selectivity.

Illustrative Example of Predicted Interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyr157 | Hydrogen Bond | 2.8 |

| Lys261 | Hydrogen Bond | 3.1 |

| Ser228 | Hydrogen Bond | 2.9 |

| Val123 | Hydrophobic | 3.5 |

| Ile178 | Hydrophobic | 3.8 |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this compound.

Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a binding energy score. Lower binding energy values indicate a more stable complex and, theoretically, a higher affinity. While these scores are approximations, they are invaluable for comparing different ligands and prioritizing them for further experimental testing. The predicted binding affinity of this compound would be compared to that of known inhibitors of the target enzyme to estimate its potential potency.

Illustrative Example of Predicted Binding Affinities:

| Target Enzyme | Predicted Binding Energy (kcal/mol) |

| Herpes Simplex Virus Thymidine (B127349) Kinase | -8.5 |

| Varicella-Zoster Virus Thymidine Kinase | -7.9 |

| Human Thymidine Kinase | -5.2 |

This table presents hypothetical binding energy values to illustrate the type of data generated from molecular docking studies and does not represent actual experimental findings.

Molecular Dynamics Simulations to Elucidate Compound-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations would be used to study the stability of its complex with a target protein and to understand the influence of the solvent environment.

Conformational Changes and Stability of Complexes

Following molecular docking, MD simulations can be initiated from the predicted binding pose to assess the stability of the complex. These simulations can reveal conformational changes in both the ligand and the protein upon binding. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time would indicate the stability of the complex. Significant conformational changes in the protein might suggest an induced-fit binding mechanism, which could have implications for the compound's inhibitory activity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure, properties, and reactivity of a molecule. For this compound, these calculations can be used to understand its intrinsic chemical properties, which are fundamental to its biological activity.

Calculations such as Density Functional Theory (DFT) would be employed to determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map can reveal the regions of the molecule that are more likely to engage in electrostatic interactions with the target protein. This information can complement the findings from molecular docking and MD simulations to provide a more complete picture of the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a molecule's potency, efficacy, or other biological endpoints, QSAR models serve as predictive tools for the rational design of new, more effective analogs. In the context of this compound, a modified nucleoside, QSAR studies could provide a framework for designing derivatives with enhanced therapeutic properties. This approach allows for the systematic exploration of chemical space, prioritizing the synthesis of compounds with a higher probability of success and thereby accelerating the drug development process.

The foundation of QSAR modeling lies in the development of robust and statistically significant predictive models. This process typically involves a dataset of molecules with known biological activities, from which mathematical equations are derived to relate their structural or physicochemical properties to their activity. A common technique used in these studies is multiple linear regression (MLR) analysis, which generates linear equations to describe the observed relationships nih.gov.

The general form of a multivariate linear QSAR model can be expressed as: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. For instance, a study on quinolinecarboxamide derivatives with diuretic activity utilized both internal and external validation to propose an informative two-parameter linear QSAR model uran.ua. Such validation is crucial to ensure that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds. In the case of designing analogs of this compound, a similar approach would be employed. A series of its derivatives would be synthesized and their biological activity (e.g., antiviral, anticancer) would be measured. These data would then be used to construct a predictive QSAR model to guide the design of further analogs.

| Compound | Modification on Uridine Core | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Biological Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | -H (Parent) | 1.2 | 298.24 | 5.8 |

| Analog 2 | -F | 1.3 | 316.23 | 6.1 |

| Analog 3 | -Cl | 1.8 | 332.69 | 6.5 |

| Analog 4 | -CH3 | 1.7 | 312.27 | 6.3 |

A critical aspect of QSAR modeling is the identification of physicochemical descriptors that are most influential in determining the biological activity of the compounds. These descriptors are numerical representations of various molecular properties and can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The selection of relevant descriptors is a key step in building a meaningful QSAR model.

Studies on various classes of compounds have highlighted the importance of different descriptors. For example, a QSAR analysis of substituted 2-pyridinyl guanidines revealed that their inhibitory activity against urokinase-type plasminogen activator was influenced by molecular shape, flexibility, and the presence of halogen atoms nih.gov. In another study on tricyclic quinoline derivatives, diuretic activity was found to be correlated with logP (a measure of lipophilicity), refractivity, dipole moment, molecular volume, surface area, and polarization uran.ua. Furthermore, energetic descriptors such as bond energies and the energy of the highest occupied molecular orbital (HOMO) were also found to be significant uran.ua.

For this compound and its analogs, a QSAR study would aim to identify a similar set of key descriptors. These could include:

Hydrophobicity (LogP): This descriptor is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies can provide insights into electrostatic interactions and reactivity.

Steric/Topological Descriptors: Molecular weight, volume, surface area, and shape indices are important for understanding how the size and shape of the molecule affect its binding to a target.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is critical for specific interactions with biological macromolecules.

By identifying the optimal range for these key descriptors, medicinal chemists can strategically modify the structure of this compound to enhance its biological activity.

Table of Key Physicochemical Descriptors in QSAR:

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP, Hydrophobic surface area | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electrostatic interactions, reactivity, hydrogen bonding |

| Steric | Molecular weight, Molecular volume, Surface area | Receptor fit, steric hindrance |

| Topological | Connectivity indices, Shape indices | Molecular shape and branching |

Advanced Analytical Methodologies in Research on E 5 2 Carbomethoxyvinyl Uridine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the isolation and quantification of (E)-5-(2-carbomethoxyvinyl)uridine and its derivatives from complex mixtures such as reaction media or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and for monitoring the progress of the chemical reactions involved in its synthesis. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov

In the synthesis of related 5-alkenylated uridine (B1682114) derivatives, RP-HPLC is used for the purification of the final products. researchgate.net By adjusting the mobile phase composition, typically a gradient of acetonitrile (B52724) in water or a buffer, researchers can achieve effective separation of the target compound from starting materials, reagents, and by-products. nih.govresearchgate.net The purity of the collected fractions is then confirmed by re-injecting a sample into the HPLC system and observing a single, sharp peak.

The monitoring of reaction progress is achieved by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC. This allows researchers to determine the rate of consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature, time, and catalyst concentration. researchgate.net Detection is most commonly performed using a UV detector, as the uracil (B121893) chromophore in the molecule absorbs strongly in the UV range. helixchrom.com

Table 1: Representative HPLC Conditions for Analysis of Uridine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Phenomenex Aqua C18) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile in Potassium Dihydrogen Phosphate (B84403) Buffer | nih.gov |

| Detection | UV at 262 nm or 275 nm | helixchrom.comnih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | helixchrom.com |

| Injection Volume | 2 - 10 µL | helixchrom.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for identifying and quantifying metabolites of this compound in biological matrices like plasma or urine. nih.govnih.gov The LC component separates the various metabolites from the complex biological sample, while the mass spectrometer provides mass information that helps in their identification. nih.govbiomolther.org

In metabolomics studies, LC-MS is the technique of choice for the comprehensive analysis of low-molecular-weight molecules. biomolther.orgresearchgate.net When this compound is introduced into a cellular system, it may undergo various metabolic transformations, such as hydrolysis of the methyl ester to a carboxylic acid, reduction of the vinyl double bond, or cleavage of the glycosidic bond. LC-MS/MS can detect these modified products. By comparing the mass spectra and retention times of the metabolites with those of synthesized standards or by using high-resolution mass spectrometry (HRMS) to determine the elemental composition, researchers can confidently identify the metabolic products. researchgate.netnih.gov This approach allows for the creation of a detailed metabolic profile, which is crucial for understanding the compound's mechanism of action and potential biological activity. nih.gov

Spectroscopic Techniques for Structural and Conformational Analysis in Research

Spectroscopic methods are vital for the detailed structural characterization of this compound, providing insights into its stereochemistry, conformation, and electronic properties. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise three-dimensional structure of this compound in solution. 1H NMR is used to confirm the presence and connectivity of protons in the molecule. researchgate.net For instance, the signals for the vinyl protons can confirm the (E)-stereochemistry (trans configuration) of the double bond through the magnitude of the coupling constant between them. researchgate.net

Furthermore, NMR is used to analyze the conformation of the ribose sugar ring. frontiersin.orgnih.gov The coupling constants between the protons on the sugar ring provide information about their dihedral angles, which in turn defines the pucker of the furanose ring (e.g., C2'-endo or C3'-endo). nih.gov This conformational information is important as it can influence how the nucleoside interacts with enzymes or other biological targets. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to establish through-bond and through-space correlations, respectively, further confirming the structural assignment and providing details about the molecule's preferred conformation in solution. nih.gov

Table 2: Representative 1H NMR Chemical Shifts for a 5-Substituted Uridine Derivative

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| 6-H | 7.88 | s (singlet) | researchgate.net |

| 1'-H | 6.0 - 6.2 | d (doublet) | researchgate.net |

| Vinyl-H | 6.47 | dt (doublet of triplets) | researchgate.net |

| Vinyl-H | 6.2 - 6.4 | d (doublet) | researchgate.net |

| OCH3 | ~3.7 | s (singlet) | N/A |

Note: Specific chemical shifts for this compound would require experimental data. The values are representative based on similar structures.

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method used for the quantification of this compound in solution and for studying its interactions with other molecules. The uracil ring system contains a chromophore that absorbs UV light at a characteristic wavelength. nih.gov For uridine and its derivatives, the maximum absorbance (λmax) is typically around 262 nm. nih.govresearchgate.net

By using the Beer-Lambert law, the concentration of a pure sample of this compound can be accurately determined by measuring its absorbance at this wavelength. biospectra.us This is essential for preparing solutions of known concentrations for various biological assays. Additionally, UV-Vis spectroscopy can be used to monitor interactions with other molecules, such as proteins or nucleic acids. If the binding of the compound causes a change in the electronic environment of the chromophore, it can lead to a shift in the λmax or a change in the molar absorptivity (hyper- or hypochromicity), providing evidence of an interaction. researchgate.net

Radiochemical Assays for Enzyme Kinetics and Cellular Uptake Studies

Radiochemical assays, often coupled with HPLC, provide a highly sensitive method for studying the enzymatic phosphorylation and cellular transport of nucleoside analogues. To study the interaction of this compound with enzymes like thymidine (B127349) kinase, a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) can be synthesized.

In enzyme kinetic studies, the radiolabeled nucleoside is incubated with the enzyme and a phosphate donor like ATP. The reaction is then analyzed, often by HPLC with a radioactivity detector, to measure the rate of formation of the phosphorylated product. researchgate.net This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which indicate the enzyme's affinity for the compound. researchgate.net

For cellular uptake studies, cells are incubated with the radiolabeled this compound. At various time points, the amount of radioactivity inside the cells is measured to determine the rate and extent of its transport across the cell membrane. nih.gov By performing these experiments in the presence of known transporter inhibitors, the specific transport proteins involved in its uptake can be identified. nih.gov

Cell-Based Reporter Assays for Activity Profiling in Research

Cell-based reporter assays are powerful tools for screening and characterizing the biological activity of compounds by measuring the transcriptional activity of specific signaling pathways. In the context of this compound, these assays can be employed to understand its influence on cellular processes such as antiviral responses, cell proliferation, or inflammation.

The fundamental principle of a reporter assay involves the use of a reporter gene (e.g., luciferase, green fluorescent protein) that is operably linked to a specific promoter or response element. When a signaling pathway is activated or inhibited by a test compound, the expression of the reporter gene is altered, leading to a measurable change in the reporter signal.

Hypothetical Research Application:

To investigate the potential immunomodulatory effects of this compound, a reporter assay could be designed using a cell line containing a reporter construct for a key inflammatory transcription factor, such as Nuclear Factor-kappa B (NF-κB). The cells would be treated with various concentrations of the compound, and the resulting changes in reporter gene expression would be quantified.

Table 1: Hypothetical Activity Profiling of this compound using an NF-κB Reporter Assay

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) | Inhibition of NF-κB Activity (%) |

| 0 (Control) | 1000 | 0 |

| 1 | 850 | 15 |

| 10 | 620 | 38 |

| 50 | 350 | 65 |

| 100 | 200 | 80 |

The data in this hypothetical table would suggest that this compound inhibits the NF-κB signaling pathway in a dose-dependent manner. Such findings would be instrumental in guiding further research into its potential as an anti-inflammatory agent.

Application of Molecularly Imprinted Polymers (MIPs) for Selective Research Isolation and Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. mdpi.com These "plastic antibodies" are created by polymerizing functional monomers and a cross-linker in the presence of the target molecule, which acts as a template. mdpi.commdpi.com Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target, enabling highly selective rebinding. mdpi.comucl.ac.uk The robustness, stability, and low cost of MIPs make them attractive alternatives to natural receptors like antibodies. mdpi.comnih.gov

Research Application in Isolation and Sensing:

Given the structural similarity of this compound to naturally occurring nucleosides like pseudouridine (B1679824), developing selective methods for its isolation and detection is a significant challenge. nih.gov MIPs offer a promising solution. For instance, a MIP could be synthesized using this compound as the template molecule. This specialized MIP could then be used as a solid-phase extraction (SPE) material to selectively isolate the compound from complex samples like urine or cell lysates, or as the recognition element in a chemosensor. nih.gov

The synthesis of such a MIP would involve the careful selection of functional monomers that can form non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with the carbomethoxyvinyl and uracil moieties of the template. nih.gov Cross-linkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) would be used to create a rigid polymer network, preserving the integrity of the binding sites. nih.gov

Table 2: Hypothetical Binding Characteristics of a MIP for this compound

| Analyte | Binding Capacity (µmol/g) | Selectivity Factor (α) |

| This compound | 85.4 | 1.0 |

| Uridine | 12.7 | 6.7 |

| Thymidine | 10.3 | 8.3 |

| Pseudouridine | 15.1 | 5.7 |

The selectivity factor (α) is the ratio of the binding capacity of the MIP for the template to its binding capacity for a competing analyte. The hypothetical data above illustrates the high selectivity of the MIP for this compound over other structurally similar nucleosides. This high degree of selectivity is crucial for developing reliable and accurate analytical methods for this compound. nih.gov The development of such MIPs could pave the way for inexpensive and disposable sensors for various diagnostic and research applications. nih.gov

Future Research Directions and Conceptual Applications of E 5 2 Carbomethoxyvinyl Uridine

Exploration of Novel Biochemical Targets

The primary mechanism of action for many nucleoside analogs, including derivatives of (E)-5-(2-carbomethoxyvinyl)uridine, involves the inhibition of viral DNA or RNA synthesis. cymitquimica.comnih.gov After being phosphorylated within the cell to their di- and triphosphate forms, these analogs can act as competitive inhibitors or chain terminators for viral polymerases. cymitquimica.comnih.govnih.gov For instance, the triphosphate form of a related compound was found to be a potent inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.gov

Future research will likely focus on identifying other viral and cellular enzymes that are targeted by this compound and its analogs. While much of the current research points towards viral polymerases, other potential targets could include:

Uridine (B1682114) Phosphorylase: This enzyme is involved in the catabolism of uridine. Inhibitors of this enzyme could potentially increase the bioavailability and efficacy of uridine-based drugs. nih.govresearchgate.netnih.gov

Other Enzymes in Nucleic Acid Metabolism: The modification of the uridine structure could lead to interactions with various enzymes involved in the synthesis and breakdown of nucleic acids. ontosight.ai

The exploration of these targets could broaden the therapeutic potential of this class of compounds beyond their current applications.

Design and Synthesis of Advanced Analogs with Optimized Research Profiles

The synthesis of advanced analogs of this compound is a key area of ongoing research, aimed at improving their biological activity, specificity, and pharmacokinetic properties. ontosight.ainih.govmdpi.com The chemical structure of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, a derivative, includes a uracil (B121893) base linked to a deoxyribose sugar, modified with a carbomethoxyvinyl group at the 5-position of the uracil ring. ontosight.ai This modification is crucial as it significantly influences the compound's properties compared to natural uridine. ontosight.ai

Several synthetic strategies are being employed to create novel analogs:

Modifications at the 5-position of the uracil ring: Introducing different substituents at this position can alter the compound's interaction with target enzymes. nih.gov

Carbocyclic Analogs: Replacing the ribose or deoxyribose sugar with a carbocyclic ring can enhance stability and alter biological activity. nih.gov

Lipophilic Conjugates: Attaching lipophilic groups, such as carboranes, can improve cellular uptake and bioavailability. researchgate.net

Dipeptide Conjugates: Linking dipeptides to the 5'-hydroxyl of uridine can create mimics of naturally occurring nucleoside antibiotics. nih.gov

The synthesis of these analogs often involves multi-step processes that require precise control over reaction conditions to achieve the desired stereochemistry. ontosight.ai Palladium-catalyzed cross-coupling reactions, like the Suzuki–Miyaura reaction, are common methods, though challenges such as the poor solubility of nucleoside derivatives in organic solvents need to be addressed. nih.gov

Table 1: Examples of Synthesized Uridine Analogs and their Potential Applications

| Analog Type | Modification | Potential Application | Reference |

| Carbocyclic Analogs | Substitution at the 5-position of the uracil moiety | Antiviral (Herpes Simplex Virus) | nih.gov |

| Lipophilic Conjugates | Attachment of para-carborane via Sonogashira coupling | Antiviral | researchgate.net |

| Dipeptide Analogs | 5'-uridinyl dipeptides mimicking mureidomycin A | Antibacterial (inhibits E. coli MraY) | nih.gov |

| 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine | Acyl chains and aromatic groups | Anticancer | nih.gov |

| 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine | 4'-aminoethoxy side chain and 5-propynyl modification | Antisense therapeutics | nih.gov |

Integration with Combination Research Strategies for Enhanced Efficacy in Models

To improve therapeutic outcomes, this compound and its analogs could be investigated in combination with other agents. This approach is common in antiviral and anticancer research. nih.govresearchgate.net For example, a combination of uridine triphosphate, cytidine (B196190) monophosphate, and hydroxocobalamin (B81358) has shown efficacy in treating compressive neuralgias. nih.gov Similarly, the combination of uridine and cytidine has demonstrated significant pain relief in various conditions. researchgate.net

Future research in this area could explore:

Synergistic Antiviral Effects: Combining this compound analogs with other antiviral drugs that have different mechanisms of action could lead to enhanced viral suppression and a lower likelihood of developing drug resistance.

Biochemical Modulation: Using inhibitors of uridine catabolism in conjunction with uridine-based therapies could increase the concentration and duration of action of the active drug. researchgate.net

Development as Research Tools and Probes in Cellular and Molecular Biology

The unique properties of modified nucleosides like this compound make them valuable tools for studying cellular processes. For instance, the related compound 5-vinyluridine (B14088465) (VrU) has been used for imaging RNA in living cells and animals. acs.orgresearchgate.net By being metabolically incorporated into cellular RNA, VrU allows for fluorescence imaging of RNA dynamics during processes like cell division. acs.orgresearchgate.net

This suggests that this compound and its analogs could be developed as:

Probes for RNA Labeling and Imaging: The vinyl group allows for specific chemical reactions, such as the Diels-Alder reaction, for attaching fluorescent tags. acs.org

Tools to Study Enzyme Mechanisms: As inhibitors of specific enzymes, these compounds can be used to probe the active sites and mechanisms of those enzymes. wikipedia.org

Reagents in Nucleic Acid Synthesis: this compound can be used as a reactant in the preparation of modified nucleosides, nucleotides, and nucleic acids. chemicalbook.com

Addressing Challenges in Nucleoside Analog Research and Development

Despite the promise of nucleoside analogs, several challenges need to be addressed in their research and development. A major hurdle is the potential for the emergence of resistant viral strains. researchgate.net Additionally, issues such as low bioavailability, rapid metabolism, and the need for intracellular phosphorylation to an active form can limit the efficacy of these compounds. nih.gov

For example, some 2'-methyl adenosine (B11128) analogs have shown low bioavailability and are susceptible to cleavage by purine (B94841) nucleoside pyrophosphorylase. nih.gov Similarly, the first phosphorylation step by cellular or viral kinases can be a rate-limiting factor for the activity of some nucleoside analogs. nih.gov

Future research will need to focus on overcoming these challenges through:

Rational Drug Design: Utilizing structural biology and computational modeling to design analogs that are less susceptible to resistance mechanisms and have improved pharmacokinetic profiles. researchgate.netbibliomed.org

Prodrug Strategies: Developing prodrugs, such as the ProTide technology, that can deliver the phosphorylated form of the nucleoside analog directly into the cell, bypassing the need for the initial phosphorylation step. nih.gov

Understanding Resistance Mechanisms: Studying how viruses develop resistance to these analogs to inform the design of next-generation inhibitors. researchgate.net

Q & A

Basic Questions

Q. What are the key structural features of (E)-5-(2-Carbomethoxyvinyl)uridine that influence its reactivity in RNA modifications?

- Methodological Answer : The compound’s reactivity is determined by its carbomethoxyvinyl group at the 5-position of uridine, which introduces steric and electronic effects. Structural analysis via SMILES (CCOC(=O)C=Cc1ncnc2c1n2C3OC(COP(=O)(O)O)C(O)C3O) and InChi (provided in ) highlights the conjugated double bond system and ester group, enabling nucleophilic additions or Michael reactions. Confirmation via NMR (e.g., ¹H/¹³C) and mass spectrometry is critical for verifying purity and stereochemistry .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A multi-step synthesis involves lithiation of uridine derivatives followed by condensation with methyl glyoxylate (analogous to methods in ). Acid hydrolysis and purification via reverse-phase HPLC (using C18 columns) ensure high yield and purity. Monitoring by TLC (silica gel, ethyl acetate/methanol 9:1) and UV detection (260 nm) is recommended .

Q. What analytical techniques are essential for characterizing this compound in RNA complexes?

- Methodological Answer : Use UV-Vis spectroscopy (λ~260 nm for uridine backbone) and circular dichroism (CD) to confirm RNA secondary structure integrity. For quantification, combine Bradford assay ( ) for protein contamination checks with HPLC-MS (negative ion mode) to quantify RNA-embedded modified nucleosides .

Advanced Research Questions

Q. What experimental strategies optimize enzymatic incorporation of this compound into RNA using T7 RNA polymerase?

- Methodological Answer : Design in vitro transcription assays with modified triphosphate analogs (e.g., 5-(carbomethoxyvinyl)uridine triphosphate). Optimize Mg²⁺ concentration (4–8 mM) and pH (7.5–8.5) to enhance polymerase fidelity. Compare incorporation efficiency via PAGE or capillary electrophoresis ( ). Include controls with unmodified UTP to assess kinetic competition .

Q. How can researchers resolve discrepancies in antiviral activity data for this compound across cell lines?

- Methodological Answer : Conduct dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HeLa, HEK293) with standardized protocols (). Use paired T-tests (p<0.05) on triplicate data to identify cell-specific metabolic differences. Include siRNA knockdowns of nucleoside transporters (e.g., ENT1/2) to assess uptake variability .

Q. What are the metabolic fates of this compound in eukaryotic systems, and how do they impact RNA functionality?

- Methodological Answer : Track metabolism using ¹⁵N/¹³C isotope labeling ( ) and LC-MS/MS. Compare with uridine catabolism pathways (e.g., conversion to UMP via kinases; ). Assess RNA stability via northern blotting after inhibiting decapping enzymes (e.g., DCP2) to determine if modifications delay degradation .

Q. How can phosphoramidite chemistry be adapted for site-specific incorporation of this compound into RNA sequences?

- Methodological Answer : Synthesize a protected phosphoramidite derivative with a dimethoxytrityl (DMT) group at the 5’-OH. Use solid-phase synthesis with coupling efficiency monitored by trityl assays. Deprotect with ammonium hydroxide/ethanol (3:1) and validate via MALDI-TOF MS .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in RNA interference studies?

- Methodological Answer : Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals (). Share raw data and analysis scripts via repositories like Zenodo to comply with reproducibility standards () .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement QC protocols:

- Purity : ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Identity : Match ¹H NMR (DMSO-d6, δ 7.8–8.2 ppm for pyrimidine protons) and HRMS (theoretical m/z 413.08 for [M+H]⁺).

Document lot-specific data in supplemental materials () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes